molecular formula C23H30ClN3O2S2 B1246786 Thiothixene hydrochloride

Thiothixene hydrochloride

Cat. No.: B1246786
M. Wt: 480.1 g/mol
InChI Key: ALDJVABCVUVJGI-SRJUEMFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Thiothixene Hydrochloride has a wide range of scientific research applications:

Chemical Reactions Analysis

Thiothixene Hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Thiothixene Hydrochloride is chemically related to other typical neuroleptic agents such as:

  • Chlorprothixene
  • Clopenthixol
  • Flupenthixol
  • Zuclopenthixol

It also shares structural similarities with phenothiazine class members like:

What sets this compound apart is its unique combination of anxiolytic, anti-depressive, and anti-aggressive properties, making it a versatile agent in the treatment of various psychiatric disorders .

Properties

Molecular Formula

C23H30ClN3O2S2

Molecular Weight

480.1 g/mol

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;hydrochloride

InChI

InChI=1S/C23H29N3O2S2.ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;/h4-5,7-11,17H,6,12-16H2,1-3H3;1H/b19-8-;

InChI Key

ALDJVABCVUVJGI-SRJUEMFDSA-N

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl

SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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